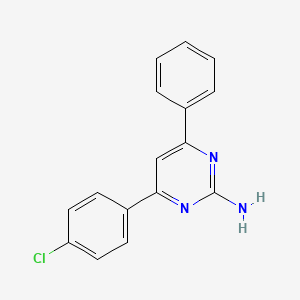

4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine

Description

Significance of Pyrimidine (B1678525) Derivatives in Pharmaceutical Research

The pyrimidine nucleus is a fundamental heterocyclic scaffold that holds a place of prominence in the field of medicinal chemistry. As a core component of the nucleobases uracil, thymine, and cytosine, pyrimidines are integral to the structure of nucleic acids, DNA and RNA, making them essential for life. This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery and development of new therapeutic agents. tandfonline.com The versatile structure of the pyrimidine ring allows for substitutions at various positions, leading to a vast chemical space of derivatives with a wide array of pharmacological activities. tandfonline.com

Over the years, compounds incorporating the pyrimidine scaffold have been successfully developed into drugs with diverse clinical applications. These include anticancer, antiviral, antibacterial, and anti-inflammatory agents. tandfonline.comnih.gov The pyrimidine motif is present in numerous FDA-approved drugs, highlighting its importance in modern medicine. tandfonline.com For instance, the 2-aminopyrimidine (B69317) moiety is a key structural feature in several targeted cancer therapies, such as kinase inhibitors. nih.gov The ability of the pyrimidine ring to form hydrogen bonds and engage in various intermolecular interactions allows it to bind effectively to a range of biological targets, including enzymes and receptors. Consequently, the synthesis and biological evaluation of novel pyrimidine derivatives continue to be an active and promising area of pharmaceutical research. tandfonline.com

Rationale for Investigation of 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine

The investigation of specific chemical compounds in medicinal chemistry is often driven by a combination of factors, including the novelty of the structure, the potential for biological activity based on related compounds, and its utility as a synthetic intermediate. The compound this compound is a subject of interest due to its embodiment of the 2-aminopyrimidine scaffold, a well-established pharmacophore. The rationale for its investigation can be attributed to several key aspects.

The 2-aminopyrimidine core is a privileged structure in medicinal chemistry, known for its presence in a multitude of biologically active compounds. researchgate.net The specific substitution pattern of this compound, featuring two aryl groups at positions 4 and 6, is a common motif in compounds designed to target various biological pathways. Research on 4,6-diarylpyrimidine derivatives has revealed a broad spectrum of biological activities, including potential as anticancer agents. nih.govrsc.org For example, certain 4,6-diarylpyrimidin-2-amine derivatives have been investigated as inhibitors of Aurora kinase A, a key regulator of cell division, making them potential candidates for cancer therapy. nih.gov

Furthermore, the presence of a 4-chlorophenyl group is a common feature in many pharmaceutical compounds. The chlorine atom can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect its pharmacokinetic and pharmacodynamic profile. The investigation of compounds with this substituent helps in understanding the structure-activity relationships (SAR) within a series of derivatives.

The synthesis of this compound is also of interest from a chemical standpoint. The development of efficient and versatile synthetic routes to novel heterocyclic compounds is a continuous endeavor in organic chemistry. The synthesis of this compound serves as a model reaction for the development of new methodologies for creating trisubstituted pyrimidines. researchgate.net

While extensive biological data on this compound is not widely published in dedicated studies, its structural similarity to other biologically active 2-aminopyrimidines provides a strong impetus for its investigation. The potential for this compound to exhibit anticancer, antimicrobial, or other therapeutic activities, based on the known pharmacology of its structural class, makes it a worthy candidate for further research and development. rsc.orgnih.gov

Below is a table summarizing the key structural features of this compound and their relevance in medicinal chemistry.

| Structural Feature | Significance in Medicinal Chemistry |

| 2-Aminopyrimidine Core | A well-established pharmacophore present in numerous biologically active compounds and FDA-approved drugs. tandfonline.comnih.gov |

| 4,6-Diaryl Substitution | A common substitution pattern in compounds targeting various biological pathways, including those involved in cancer. nih.gov |

| 4-Chlorophenyl Group | A frequent substituent in drug molecules that can modulate physicochemical properties and biological activity. |

| Phenyl Group | A fundamental aromatic substituent that can engage in various non-covalent interactions with biological targets. |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3/c17-13-8-6-12(7-9-13)15-10-14(19-16(18)20-15)11-4-2-1-3-5-11/h1-10H,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQWOZPDRSBRPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40485231 | |

| Record name | 2-Pyrimidinamine, 4-(4-chlorophenyl)-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40485231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59807-18-0 | |

| Record name | 2-Pyrimidinamine, 4-(4-chlorophenyl)-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40485231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 4 4 Chlorophenyl 6 Phenylpyrimidin 2 Amine and Its Analogs

Classical Synthetic Approaches

Traditional methods for constructing the 2-aminopyrimidine (B69317) core have long been established, primarily relying on condensation reactions and multi-component strategies that build the heterocyclic ring from acyclic precursors.

A cornerstone in the synthesis of 2-amino-4,6-diarylpyrimidines is the cyclocondensation reaction between a chalcone (B49325) (an α,β-unsaturated ketone) and a guanidine (B92328) salt. derpharmachemica.comjocpr.com This approach involves two main steps: the synthesis of the chalcone precursor followed by its reaction with guanidine to form the pyrimidine (B1678525) ring.

The required precursor, 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one or 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one, is typically synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde. ptfarm.plresearchgate.net For instance, 4-chlorobenzaldehyde (B46862) can be reacted with acetophenone in the presence of a base like sodium hydroxide (B78521) in ethanol (B145695) to yield the necessary chalcone. ptfarm.pl

The subsequent and defining step is the reaction of this chalcone with guanidine hydrochloride or guanidine nitrate (B79036) in a basic medium, such as sodium hydroxide or potassium hydroxide in ethanol. ptfarm.pltandfonline.com The reaction proceeds by refluxing the mixture, leading to the formation of the thermodynamically stable six-membered pyrimidine ring through a sequence of addition and condensation steps. semanticscholar.org This method is widely employed due to the ready availability of starting materials and its procedural simplicity. derpharmachemica.comjocpr.com

| Chalcone Precursor | Guanidine Source | Base/Solvent | Reaction Conditions | Yield (%) |

| (E)-1-(4-morpholinophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Guanidine nitrate | NaOH / Ethanol | Reflux, 12 h | - |

| 3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one | Guanidine hydrochloride | NaOH / Ethanol | Reflux, 6 h | 70.35 |

| Substituted Chalcones | Guanidine hydrochloride | 50% KOH / Ethanol | Reflux, 90-150 min | 18-51 |

| Substituted Chalcones | Guanidine hydrochloride | DMF | 50-60°C, 6-7 h | - |

Multi-component reactions (MCRs), which involve combining three or more starting materials in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and reduced waste. rug.nl For the synthesis of 2-amino-4,6-diarylpyrimidines, a common MCR strategy is a one-pot condensation of an aromatic ketone, an aromatic aldehyde, and a guanidine salt. researchgate.net

This Biginelli-type approach circumvents the need to pre-synthesize and isolate the chalcone intermediate. nih.gov For example, 4-chloroacetophenone, benzaldehyde, and guanidine hydrochloride can be reacted together in the presence of a catalyst or promoter to directly yield 4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine. Various catalysts and conditions have been explored to optimize these reactions, including solvent-free conditions using sodium hydroxide to promote the reaction. researchgate.net This methodology's simplicity and convergence make it a highly attractive alternative to stepwise syntheses. nih.gov

| Ketone | Aldehyde | Guanidine Source | Catalyst/Conditions |

| Aromatic Ketones | Aromatic Aldehydes | Guanidine carbonate | NaOH / Solvent-free |

| Acetophenone | 4-Chlorobenzaldehyde | Guanidine hydrochloride | α-Fe2O3-MCM-41-piperazine / EtOH, Reflux |

| Indane-1,3-dione | Substituted Benzaldehydes | Guanidinium (B1211019) hydrochloride | Silver loaded on zirconia / EtOH, Room Temp |

Modernized Synthetic Techniques

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for preparing 2-aminopyrimidines, focusing on improving reaction times, yields, and environmental friendliness.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. researchgate.net By utilizing dielectric heating, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. researchgate.netnih.gov

This technique has been successfully applied to the synthesis of 2-aminopyrimidine derivatives. nih.govnih.gov For instance, the multi-component synthesis of 2-amino-4,6-diarylpyrimidines can be performed under microwave irradiation, often in solvent-free conditions or using a minimal amount of a high-boiling solvent. researchgate.net One study reported that a reaction which required several hours under conventional reflux was completed in just a few minutes with a significant increase in yield when conducted in a microwave reactor. derpharmachemica.com This efficiency makes microwave-assisted synthesis a preferred method for rapid library generation and process optimization. rsc.org

| Reaction | Reactants | Conditions | Time | Yield (%) |

| Chalcone-Guanidine Condensation | Chalcone, Guanidine-HCl | UV Irradiation | 4-5 min | 40-88 |

| MCR | 2-amino-4-chloro-pyrimidine, Substituted amine | Microwave, 120–140 °C | 15–30 min | - |

| Cyclocondensation | 2-aminopyrimidines, α-bromocarbonyl compounds | Microwave, 130-150 °C | 15-30 min | Good to excellent |

The use of catalysts is pivotal in modern organic synthesis for enhancing reaction rates and selectivity. Various catalytic systems have been developed for the synthesis of 2-aminopyrimidines. These include both homogeneous and heterogeneous catalysts. For example, silver loaded on zirconia has been used as an efficient catalyst for the one-pot, three-component synthesis of indenopyrimidine derivatives at room temperature, affording excellent yields in under 30 minutes.

In another approach, a magnetic nanocomposite catalyst (α-Fe2O3-MCM-41-piperazine) was developed for the multicomponent synthesis of trisubstituted pyrimidines. The reusability of such heterogeneous catalysts adds to the sustainability of the synthetic process. Copper-catalyzed methods have also been reported, where Cu(II) triflate efficiently catalyzes the reaction between propargyl alcohols and amidines to form the pyrimidine ring. mdpi.com These catalyst-mediated pathways often proceed under milder conditions and with greater functional group tolerance than their non-catalyzed counterparts.

| Catalyst | Reaction Type | Key Reactants | Conditions | Yield (%) |

| Silver loaded on zirconia | MCR | Benzaldehydes, indane-1,3-dione, guanidinium HCl | EtOH, Room Temp | 90–96 |

| α-Fe2O3-MCM-41-piperazine | MCR | Acetophenone, 4-chlorobenzaldehyde, guanidine HCl | EtOH, Reflux | 95 |

| Cu(II) triflate | Tandem Reaction | Propargyl alcohols, Amidine | - | - |

| Trifluoroacetic acid (TFA) | Cycloaddition/Condensation | Acetylacetone, Urea, Aromatic aldehyde | Water | Moderate to good |

In an effort to develop more sustainable and pharmaceutically acceptable synthetic routes, metal-free cascade reactions have gained considerable attention. nih.govsemanticscholar.org These reactions avoid the use of transition metals, thus preventing potential heavy metal contamination in the final products. semanticscholar.org

A notable metal-free strategy for synthesizing unsymmetrical 2-aminopyrimidines involves a cascade reaction of imidazolate enaminones with guanidine hydrochloride. rsc.orgresearchgate.net This method operates under basic conditions (e.g., using potassium carbonate) in a solvent like DMF at moderate temperatures. nih.govsemanticscholar.org The reaction proceeds through a cascade sequence, affording a wide range of 2-aminopyrimidine derivatives in moderate to excellent yields (58–96%). nih.gov This approach is valued for its operational simplicity, broad substrate scope, and avoidance of metal catalysts, representing an effective and green strategy for constructing the 2-aminopyrimidine scaffold. nih.govrsc.org

| Enaminone Substituents (Ar-R1, Ar-R2) | Base | Solvent | Temperature | Yield (%) |

| Electron-donating groups (e.g., -OMe) | K2CO3 | DMF | 60 °C | Good to excellent |

| Electron-withdrawing groups (e.g., -F, -Cl, -Br) | K2CO3 | DMF | 60 °C | Moderate to good |

| Various substituted aryl groups | K2CO3 | DMF | 60 °C | 58-96 |

Synthesis of Derivatized 2-Aminopyrimidines

N-Acetylated Derivatives

The acetylation of 2-aminopyrimidines is a common synthetic transformation that modulates the chemical properties of the parent compound. This reaction typically involves treating the 2-aminopyrimidine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction can lead to either mono- or di-acetylated products, depending on the reaction conditions and the nature of the pyrimidine substrate. semanticscholar.orgoregonstate.edu

For instance, the acetylation of 2-aminopyrimidine with acetic anhydride can yield both 2-acetamidopyrimidine and 2-diacetamidopyrimidine. oregonstate.edu The formation of the diacetyl derivative is influenced by the basicity of the reaction medium. In the presence of a strong base, the initially formed monoacetylated product can be deprotonated to form an anion, which then reacts with a second molecule of the acetylating agent. semanticscholar.org Conversely, using a weaker base like pyridine (B92270) can favor the formation of the monoacyl derivative by not being strong enough to abstract the amide proton. semanticscholar.org

General Procedure for N-Acetylation: A solution of the 2-aminopyrimidine derivative is treated with an excess of acetic anhydride, often in a solvent like acetone. The reaction mixture may be heated to facilitate the reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess reagent and solvent are removed, and the product is purified, typically by recrystallization.

Table 1: Examples of Acetylation Products of 2-Aminopyrimidines

| Starting Material | Acetylating Agent | Product(s) | Reference |

|---|---|---|---|

| 2-Aminopyrimidine | Acetic Anhydride | 2-Acetamidopyrimidine, 2-Diacetamidopyrimidine | oregonstate.edu |

Azo Dye Derivatives

Azo dyes containing a pyrimidine scaffold can be synthesized from 2-aminopyrimidine derivatives through a two-step process involving diazotization followed by an azo coupling reaction. unb.canih.govscispace.com This versatile method allows for the creation of a wide array of colored compounds.

The first step is the diazotization of the 2-amino group. The 2-aminopyrimidine is dissolved in an acidic solution, typically aqueous hydrochloric acid, and cooled to a low temperature (0–5 °C). A cold aqueous solution of sodium nitrite (B80452) is then added dropwise to form the corresponding diazonium salt. unb.cabumipublikasinusantara.id

In the second step, the freshly prepared diazonium salt solution is added to a cooled solution of a coupling component. nih.gov Coupling components are typically electron-rich aromatic compounds such as phenols, naphthols, or aromatic amines. The reaction is often carried out in a basic or neutral medium to facilitate the electrophilic substitution of the diazonium salt onto the coupling agent, resulting in the formation of the azo dye. scispace.combumipublikasinusantara.id

General Procedure for Azo Dye Synthesis:

Diazotization: The 2-aminopyrimidine derivative is dissolved in a mixture of concentrated hydrochloric acid and water and cooled in an ice bath to 0-5 °C. A solution of sodium nitrite in water is added slowly while maintaining the low temperature.

Coupling: The diazonium salt solution is then added dropwise to a cooled, stirred solution of the coupling component (e.g., 1-naphthol) dissolved in an appropriate solvent (e.g., aqueous sodium hydroxide). The resulting precipitate, the azo dye, is collected by filtration, washed, and recrystallized. bumipublikasinusantara.id

Schiff Base Derivatives

Schiff bases, or imines, are readily synthesized from 4,6-disubstituted-2-aminopyrimidines through the condensation reaction of the primary amino group with an aldehyde or a ketone. This reaction is typically catalyzed by a few drops of an acid, such as glacial acetic acid, and is often carried out by refluxing the reactants in a suitable solvent like ethanol or methanol. rjptonline.orgniscpr.res.inresearchgate.net

The formation of the C=N (azomethine) bond is a defining characteristic of these compounds. A wide variety of aromatic and heterocyclic aldehydes can be used, allowing for the synthesis of a large library of Schiff base derivatives with diverse structural features. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC), and the final products are often purified by recrystallization from the reaction solvent. niscpr.res.in

General Procedure for Schiff Base Synthesis: An equimolar mixture of the 2-aminopyrimidine derivative and a selected aldehyde is dissolved in ethanol or methanol. A catalytic amount of glacial acetic acid is added, and the mixture is stirred or refluxed until the reaction is complete, as indicated by TLC. Upon cooling, the solid product often precipitates and can be collected by filtration and then recrystallized to obtain the pure Schiff base. rjptonline.orgniscpr.res.in

Table 2: Synthesis of 2-Aminopyrimidine Schiff Bases

| 2-Aminopyrimidine Reactant | Aldehyde Reactant | Product Name | Reference |

|---|---|---|---|

| 2-Aminopyrimidine | 4-(Dimethylamino)benzaldehyde | (Z)-N-(4-(dimethylamino)benzylidene)pyrimidin-2-amine | rjptonline.org |

| 2-Aminopyrimidine | o-Chlorobenzaldehyde | N-(2-chlorobenzylidene)pyrimidin-2-amine | niscpr.res.in |

| 2-Aminopyrimidine | p-Hydroxybenzaldehyde | 4-(((pyrimidin-2-yl)imino)methyl)phenol | niscpr.res.in |

Pyrimidine-Containing Hybrid Structures

The synthesis of hybrid molecules that incorporate the pyrimidine scaffold with other heterocyclic systems like pyrrole (B145914), morpholine (B109124), or benzothiazole (B30560) has emerged as a significant strategy in medicinal chemistry. These approaches involve creating covalent linkages between the pyrimidine core and other pharmacologically relevant moieties.

Pyrrole Hybrids: Pyrrolo[2,3-d]pyrimidine derivatives, also known as 7-deazapurines, represent a class of fused heterocyclic systems. mdpi.com Their synthesis can be achieved through various routes, often involving the construction of the pyrrole ring onto a pre-existing pyrimidine structure. Green chemistry approaches utilizing β-cyclodextrin as a catalyst in water have been developed for the synthesis of these hybrids, offering mild reaction conditions and good yields. rsc.org

Morpholine Hybrids: Pyrimidine-morpholine hybrids can be synthesized by joining the morpholine ring to the pyrimidine core. frontiersin.orgnih.gov A common strategy involves a two-step process where a pyrimidine derivative, such as 3-methyl-6-chlorouracil, is first reacted with various benzyl (B1604629) bromides. In the subsequent step, the morpholine ring is introduced, for example, at the C-6 position of the benzylated pyrimidine via a nucleophilic substitution reaction, often under reflux conditions in the presence of a base like K2CO3. frontiersin.orgnih.gov

Benzothiazole Hybrids: Hybrid molecules linking pyrimidine and benzothiazole moieties can be constructed through various synthetic pathways. One approach involves reacting a 2-aminobenzothiazole (B30445) derivative with a chloroacetylating agent to form a key intermediate. This intermediate can then be reacted with a functionalized pyrimidine derivative to create the final hybrid structure with a thioacetamido linkage. nih.gov Another strategy involves the reaction of ylidenes of benzothiazoles with guanidine to build the pyrimidine ring directly onto the benzothiazole scaffold. nih.gov These methods allow for the creation of diverse benzothiazole-pyrimidine conjugates. nih.govacs.org

Structure Activity Relationship Sar Studies of 4 4 Chlorophenyl 6 Phenylpyrimidin 2 Amine Derivatives

Impact of Substitutions on the Pyrimidine (B1678525) Ring Core

The pyrimidine ring serves as the central scaffold for this class of compounds, and substitutions at its available positions (primarily C5 and the N1/N3 positions) can significantly modulate biological activity. While the 2-amino, 4-(4-chlorophenyl), and 6-phenyl groups are defining features of the parent compound, alterations to other positions have been explored.

Research into related 6-arylpyrimidine derivatives has shown that the substituent at the 2-position, originating from the choice of amidine in the synthesis, plays a role in potency. For instance, in a series of antitrypanosomal agents, pyrimidines synthesized with formamidine (resulting in a hydrogen at the 2-position of the core) showed different activity profiles compared to those synthesized with acetamidine, which places a methyl group at the same position. escholarship.org In one case, the 2-methyl substituted derivative showed enhanced potency over an unsubstituted analogue. escholarship.org

Furthermore, modifications at the C5 position of the pyrimidine ring are a common strategy for tuning activity. The introduction of various functional groups can alter the molecule's steric and electronic profile, influencing its interaction with biological targets. For example, in a series of pyrimidine-5-carbonitrile derivatives, the cyano group at C5 was a key feature in compounds showing significant anti-inflammatory and COX-2 inhibitory effects. nih.gov This highlights that even when the core 4,6-diaryl-2-amino structure is maintained, substitutions on the pyrimidine ring itself are a critical aspect of the SAR.

Role of Modifications on Phenyl and Chlorophenyl Moieties

The two aryl rings at the C4 and C6 positions are pivotal for the biological activity of this scaffold, and their modification has been extensively studied. The nature and position of substituents on these rings dictate the compound's interaction with target proteins.

In studies of derivatives designed as selective COX-2 inhibitors, the 4-chlorophenyl group was replaced by a 4-(methylsulfonyl)phenyl moiety. nih.gov This modification is a classic strategy in COX-2 inhibitor design, as the SO2Me group can interact with a secondary binding pocket in the enzyme, enhancing both potency and selectivity. nih.gov The other phenyl ring at the C6 position was also subjected to various substitutions, including halogens, methoxy, and methyl groups, to probe the steric and electronic requirements of the binding site. nih.gov

Similarly, in a series of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, the 4-chlorophenyl group was replaced by a 4-morpholinophenyl group, and the C6-aryl substituent was varied. nih.gov The investigation included derivatives where the C6-aryl group was an unsubstituted phenyl, 4-methoxyphenyl, 4-bromophenyl, 4-chlorophenyl, 3-chlorophenyl, 3-nitrophenyl, or 4-fluorophenyl. nih.gov This systematic modification allowed for a detailed exploration of how different substitution patterns on the C6-phenyl ring affect antimicrobial activity. For instance, compounds with a 4-bromophenyl or 3-chlorophenyl group at the C6 position showed notable activity. escholarship.orgnih.gov

The following table summarizes the biological activity of selected derivatives with modifications on the phenyl and chlorophenyl moieties.

| Compound | Modification at C4-Position | Modification at C6-Position | Observed Biological Activity | Source |

|---|---|---|---|---|

| Derivative 1 | 4-(Methylsulfonyl)phenyl | 4-Fluorophenyl | Potent and selective COX-2 inhibition | nih.gov |

| Derivative 2 | 4-Morpholinophenyl | 4-Bromophenyl | Strong antibacterial and antifungal activity | nih.gov |

| Derivative 3 | 4-Morpholinophenyl | 3-Nitrophenyl | Strong activity against S. aureus and K. pneumoniae | nih.gov |

| Derivative 4 | 4-(4-Methylpiperazin-1-yl)phenyl | 3-Bromophenyl | Potent antitrypanosomal activity (EC50 = 1.6 µM) | escholarship.org |

| Derivative 5 | 4-(4-Methylpiperazin-1-yl)phenyl | 3-Chlorophenyl | Potent antitrypanosomal activity (EC50 = 1.7 µM) | escholarship.org |

Electron-Withdrawing and Electron-Donating Group Effects on Biological Activity

The electronic nature of the substituents on the phenyl rings is a crucial determinant of biological activity. The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can profoundly affect a molecule's ability to form key interactions, such as hydrogen bonds or π-π stacking, with its target.

Studies have shown that the effect of these groups is highly dependent on the specific biological target. For example, in a series of antimicrobial 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, derivatives containing electron-withdrawing groups like chloro, bromo, nitro, and fluoro at the para or meta position of the C6-phenyl ring demonstrated enhanced activity against Staphylococcus aureus. nih.gov Similarly, computational studies on pyrimidine-based inhibitors of matrix metalloproteinase-7 found that the addition of a strong EWG like trifluoromethyl (-CF3) led to a significant improvement in the hydrogen bond strength with key amino acid residues (Leu181 and Ala182) in the target's active site, resulting in a better binding affinity. scielo.br

Conversely, research on a different class of pyrimidine derivatives, pyrazolo[1,5-a]pyrimidin-7-amines, as anti-mycobacterial agents revealed an opposite trend. In that specific context, analogues bearing electron-donating groups, particularly strong donors like amines, were active, whereas those with electron-withdrawing groups were found to be inactive. mdpi.com This underscores that there is no universal rule, and the optimal electronic properties must be determined for each specific therapeutic target.

The table below classifies various substituents and summarizes their observed effects on the biological activity of pyrimidine derivatives in different studies.

| Substituent | Electronic Effect | Position on Phenyl Ring | Observed Impact on Biological Activity | Source |

|---|---|---|---|---|

| -Cl, -Br, -NO2 | Electron-Withdrawing | C6-Phenyl (meta/para) | Promoted activity against S. aureus | nih.gov |

| -CF3 | Strongly Electron-Withdrawing | Phenyl | Improved binding affinity to matrix metalloproteinase-7 | scielo.br |

| -OCH3 | Electron-Donating | C6-Phenyl (para) | Lower inhibitory activity against BRD4 compared to unsubstituted phenyl | mdpi.com |

| Amine-based groups (e.g., Morpholine) | Strongly Electron-Donating | Phenyl (para) | Conferred potent anti-mycobacterial activity | mdpi.com |

Conformational Influences on Biological Potency

The three-dimensional arrangement of the pyrimidine core and its aryl substituents is a critical factor for potent biological activity. The relative orientation of these rings, often described by the dihedral angle between their planes, can determine how well a molecule fits into the binding site of a target protein.

X-ray crystallography studies of compounds related to 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine provide insight into their preferred conformations. In the crystal structure of 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, the dihedral angle between the pyrimidine and the 4-chlorophenyl rings is very small, at 3.99°, indicating a nearly coplanar arrangement. nih.gov In contrast, for 4-(4-(dimethylamino)phenyl)-6-phenylpyrimidin-2-amine, the dihedral angle between the two phenyl rings is significantly larger, reported as 49.5° and 54.1° for two independent molecules in the crystal lattice. researchgate.net

This conformational flexibility or rigidity can be influenced by the nature of the substituents. Bulky groups can create steric hindrance that forces the rings into a twisted conformation. This conformation may be either beneficial or detrimental to activity. Computational docking studies have shown that the ability of a molecule to adopt a specific low-energy conformation that is complementary to the target's binding pocket is essential for high potency. mdpi.com For instance, the presence of a bulky 4-methoxy substitution on a phenyl ring was suggested to cause a molecule to adopt an orientation that limited its favorable hydrophobic interactions within the BRD4 binding pocket, leading to reduced inhibitory activity. mdpi.com Therefore, understanding and controlling the conformational properties of these derivatives is a key aspect of rational drug design.

Elucidation of Molecular and Cellular Targets

Research into the molecular interactions of this compound has revealed its ability to engage with several key biological molecules, including enzymes and cellular receptors.

Derivatives of 2-aminopyrimidine (B69317) have demonstrated notable inhibitory effects against a range of enzymes, highlighting a key aspect of their mechanism of action.

Kinases: The 2,4-diaminopyrimidine structure is a recognized scaffold in the development of kinase inhibitors. nih.gov Compounds with a 4-anilinopyrimidine core have been designed to target the ATP pocket of tyrosine kinases. unipd.itresearchgate.net Modifications of this core structure have led to the discovery of inhibitors for various kinases, including Aurora kinases, which are crucial for cell division. nih.gov Some derivatives have been identified as dual inhibitors, targeting both Anaplastic Lymphoma Kinase (ALK) and Cyclin-Dependent Kinases (CDKs). unipd.it Furthermore, specific 4,6-disubstituted 2-amino pyrimidines have shown inhibitory activity against Polo-like kinase 1 (PLK1), an enzyme involved in cell cycle regulation. mdpi.com

Histone Deacetylases (HDACs): The 5-chloro-4-((substituted phenyl)amino)pyrimidine structure has been incorporated into the design of HDAC inhibitors. nih.gov HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. nih.govnih.gov Aberrant HDAC activity is linked to various cancers, making them a significant target for anticancer drug development. nih.govnih.gov Certain aminopyrimidine-based compounds have been shown to be isotype-selective, inhibiting specific HDACs like HDAC1, HDAC2, HDAC3, and HDAC11 at submicromolar concentrations. researchgate.net This inhibition can lead to cell proliferation blockage, induction of histone acetylation, and apoptosis. researchgate.net

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. nih.govdergipark.org.tr It is a key enzyme for bacteria like Helicobacter pylori, enabling their survival in the acidic stomach environment. nih.gov Inhibition of urease is a therapeutic strategy against infections caused by urease-producing bacteria. nih.govfrontiersin.org Certain compounds containing pyrimidine structures have been investigated for their urease inhibitory potential, often attributed to their ability to chelate the nickel ions in the enzyme's active site. dergipark.org.trresearchgate.net

Table 1: Enzyme Inhibition by Aminopyrimidine Derivatives

| Enzyme Target | Compound Class | Mechanism/Significance |

| Kinases | 4-Anilinopyrimidines | Target the ATP pocket of tyrosine kinases. unipd.itresearchgate.net |

| 2,4-Diaminopyrimidines | Inhibit Aurora kinases, crucial for mitosis. nih.gov | |

| 4,6-Disubstituted 2-Aminopyrimidines | Inhibit Polo-like kinase 1 (PLK1). mdpi.com | |

| HDACs | 5-Chloro-4-((phenyl)amino)pyrimidines | Act as a "cap group" to interact with the active site opening. nih.gov |

| Aminopyrimidine-based compounds | Selectively inhibit Class I and IV HDACs, inducing apoptosis. researchgate.net | |

| Urease | Pyrimidine derivatives | Inhibit urease, potentially by chelating nickel ions in the active site. dergipark.org.trresearchgate.net |

Receptor for Advanced Glycation End products (RAGE): A series of 4,6-disubstituted 2-aminopyrimidines have been identified as inhibitors of the Receptor for Advanced Glycation End products (RAGE). nih.gov RAGE is a multi-ligand receptor implicated in various pathological processes, including chronic inflammation, diabetes complications, and neurodegenerative disorders. nih.govnih.gov Surface Plasmon Resonance (SPR) studies have confirmed that these pyrimidine analogs can bind directly to the V-domain of RAGE. nih.gov By inhibiting the interaction of RAGE with its ligands, such as amyloid-beta (Aβ), these compounds can block downstream signaling pathways, including the activation of NF-κB. nih.govnih.gov

Cellular Pathway Modulation

The biological effects of this compound and related compounds extend to the modulation of fundamental cellular processes like apoptosis and cell cycle progression.

Several aminopyrimidine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells and activated lymphocytes. The pro-apoptotic activity can be triggered through both extrinsic and intrinsic pathways.

One related compound, Pyrimethamine [5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine], induces apoptosis in activated T lymphocytes by activating the initiator caspases-8 and -10. nih.govresearchgate.net This activation occurs independently of the CD95/Fas receptor but leads to subsequent mitochondrial depolarization, a key event in the intrinsic apoptotic pathway. nih.govresearchgate.net In mucoepidermoid carcinoma cells, Pyrimethamine has been shown to induce apoptosis by increasing the expression of cleaved caspase-8 (extrinsic pathway) and promoting the proteasomal degradation of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family (intrinsic pathway). nih.gov The inhibition of HDACs by certain aminopyrimidine derivatives also contributes to apoptosis induction. researchgate.net

Aminopyrimidine-based compounds can exert cytostatic effects by interfering with the cell cycle. Inhibition of essential cell cycle regulators like Aurora kinases and Polo-like kinase 1 (PLK1) by these compounds can lead to cell cycle arrest. nih.govmdpi.com For instance, a dual BRD4/PLK1 inhibitor based on a pyrimidine scaffold was found to halt cell growth at the G2/M phase. mdpi.com Furthermore, HDAC inhibitors derived from aminopyrimidines can induce the expression of the p21 protein, a potent cyclin-dependent kinase inhibitor, leading to cell-cycle arrest. researchgate.net

Anti-infective Modalities

Beyond their effects on mammalian cells, derivatives of this compound have demonstrated significant activity against various infectious pathogens.

Antibacterial Activity: Various studies have reported the antibacterial properties of aminopyrimidine derivatives. For example, compounds containing the 4-(4-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine scaffold have shown activity against Staphylococcus aureus. nih.gov Schiff bases derived from 4-(4-bromophenyl)-6-(4-chlorophenyl)-2-aminopyrimidine have also been screened for activity against different bacterial species. researchgate.net The breadth of activity can span both Gram-positive and Gram-negative bacteria, including species like Vibrio cholerae, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov

Antifungal Activity: The antifungal potential of this chemical class has also been established. The compound 4-(4-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine showed notable activity against the fungus Aspergillus flavus. nih.gov Other pyrimidine derivatives have been tested against a range of fungi, including Aspergillus niger, Candida albicans, Mucor, and Rhizopus, demonstrating the broad-spectrum antifungal capabilities of this structural framework. nih.govresearchgate.netfrontiersin.org

Table 2: Anti-infective Activity of Selected Aminopyrimidine Derivatives

| Compound Scaffold | Target Organism | Type of Activity | Reference |

| 4-(4-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | Staphylococcus aureus | Antibacterial | nih.gov |

| 4-(4-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine | Aspergillus flavus | Antifungal | nih.gov |

| Schiff bases of 4-(4-bromophenyl)-6-(4-chlorophenyl)-2-aminopyrimidine | Various bacteria | Antibacterial | researchgate.net |

| 4-(4-morpholinophenyl)-6-phenylpyrimidin-2-amine derivatives | Vibrio cholerae, K. pneumoniae, P. aeruginosa | Antibacterial | nih.gov |

| 4-(4-morpholinophenyl)-6-phenylpyrimidin-2-amine derivatives | C. albicans, Mucor, Rhizopus | Antifungal | nih.gov |

Mechanistic Investigations of Biological Activity of this compound (Pre-clinical Focus)

While direct mechanistic studies on this compound are not extensively detailed in publicly available research, its biological activities can be inferred from preclinical investigations into structurally related 2-aminopyrimidine derivatives. This class of compounds has been the subject of significant research, revealing several potential pathways through which they exert their effects.

Computational Chemistry and Rational Drug Design

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

While specific molecular docking studies exclusively on 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine are not extensively detailed in the available literature, studies on closely related aminopyrimidine derivatives provide valuable insights into its potential as a kinase inhibitor. For instance, a series of 4-substituted N-phenylpyrimidin-2-amine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. nih.gov

In a molecular docking study of pyrimidine (B1678525) derivatives against human cyclin-dependent kinase 2 (CDK2), a compound bearing a chloro substitution on the phenyl ring exhibited a notable binding energy. nih.gov Specifically, a derivative with a para-chloro substitution on the phenyl ring at the 4-position of the pyrimidine core showed a binding energy of -7.9 kcal/mol with the 1HCK receptor. nih.gov This suggests a strong binding affinity and highlights the potential of the 4-(4-Chlorophenyl) moiety for effective interaction within the ATP-binding pocket of kinases. The pyrimidine core is known to form key hydrogen bonds with the hinge region of kinases, a critical interaction for inhibitory activity. mdpi.com

Further computational studies on aminopyrimidine derivatives targeting C-Jun-N-Terminal Kinase (JNK) have also been reported. semanticscholar.org These studies underscore the importance of the aminopyrimidine scaffold in establishing crucial hydrogen bonding and hydrophobic interactions within the kinase active site. Although direct data for this compound is limited, the existing information on analogous structures strongly suggests its potential to act as a kinase inhibitor by effectively occupying the ATP-binding site and interacting with key amino acid residues.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods to investigate the electronic structure and reactivity of molecules. These calculations provide insights into molecular geometry, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), which are crucial for understanding a molecule's chemical behavior and its interactions with biological targets.

Although a dedicated DFT study on this compound was not found, research on structurally similar compounds offers valuable information. For example, a DFT study on 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, using the B3LYP/6-31G(d,p) basis set, revealed important electronic properties. researchgate.net The calculated HOMO and LUMO energies for this analog were -5.87 eV and -1.89 eV, respectively, resulting in a HOMO-LUMO energy gap of 3.98 eV. researchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. nih.gov For the difluorobiphenyl analog, the MEP analysis showed negative potential regions around the nitrogen atoms of the pyrimidine ring, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. researchgate.net Conversely, positive potential regions are typically located around the amine group's hydrogen atoms, suggesting their role as hydrogen bond donors. researchgate.net

Crystallographic data for a related compound, 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, shows that the dihedral angle between the benzene (B151609) and pyrimidine rings is 3.99 (4)°. nih.gov This near-planar conformation can facilitate π–π stacking interactions with aromatic residues in a protein's binding pocket.

These findings for related compounds suggest that this compound likely possesses similar electronic characteristics, with the nitrogen atoms of the pyrimidine ring and the amino group being key sites for intermolecular interactions.

Theoretical Pharmacokinetic and Pharmacodynamic Predictions (In Silico ADME)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to assess the drug-likeness of a compound. These predictions help in identifying potential liabilities that could lead to failure in later stages of development.

For a series of aminopyrimidine derivatives, in silico ADMET studies have shown that these compounds generally exhibit good drug-like properties. researchgate.net For instance, many aminopyrimidine derivatives are predicted to have good intestinal absorption and oral bioavailability. researchgate.net Lipophilicity, often expressed as logP, is a crucial factor influencing absorption and distribution. For similar heterocyclic compounds, predicted logP values are often within the acceptable range for oral drug candidates. mdpi.com

Toxicity prediction is another important aspect of in silico ADMET analysis. For aminopyrimidine derivatives, predictions often include assessments for mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). nih.gov Many pyrimidine-based compounds have been predicted to have favorable safety profiles. nih.gov

Based on the general characteristics of the aminopyrimidine scaffold and the presence of the lipophilic chlorophenyl and phenyl groups, it can be inferred that this compound would likely have moderate to good oral absorption and be metabolized by cytochrome P450 enzymes. However, without specific computational data, these remain general assumptions.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique in rational drug design that defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. These models can then be used as queries for virtual screening of large compound libraries to identify novel hits.

Pharmacophore models have been successfully developed for various pyrimidine-based inhibitors targeting different biological targets. benthamdirect.com For instance, a pharmacophore model for anticancer DNA inhibitors based on pyrimidine derivatives identified key features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions as crucial for activity. researchgate.net In one study, a pharmacophore hypothesis with a survival score of 5.4408 was developed, indicating a robust model. benthamdirect.com

Another study focused on pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors utilized structure-based pharmacophore mapping. nih.govtandfonline.com This approach identified the necessary aromatic rings, hydrogen bond donors and acceptors, and hydrophobic moieties for effective inhibition. tandfonline.com

While a specific pharmacophore model generated from or used to identify this compound is not documented, the general features of this molecule align well with typical pharmacophore models for kinase inhibitors. These features include:

A heterocyclic scaffold (pyrimidine ring) capable of forming hydrogen bonds.

An amino group acting as a hydrogen bond donor.

Aromatic rings (phenyl and chlorophenyl) that can participate in hydrophobic and π-π stacking interactions.

These characteristics make this compound a suitable candidate for identification through virtual screening campaigns employing pharmacophore models designed for various targets, particularly kinases. researchgate.net The successful application of pharmacophore-based virtual screening for other pyrimidine derivatives suggests that this approach could be effectively used to discover new biological targets for this compound or to identify novel analogs with improved activity. nih.govfrontiersin.org

Advanced Characterization Techniques for Research

High-Resolution Spectroscopic Analysis (e.g., 2D NMR, HRMS for Intermediates and Products)

High-resolution spectroscopic methods are critical for determining the precise molecular structure and confirming the successful synthesis of 4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine and its precursors.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are used to determine the elemental formula of the target compound and its synthetic intermediates. The technique can confirm the presence and number of chlorine atoms through the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl. For the final product, C₁₆H₁₂ClN₃, HRMS would verify its molecular weight and elemental composition with high precision. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of molecular structure elucidation in solution.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum of 4,6-diarylpyrimidin-2-amines typically shows characteristic signals for the amino group (NH₂) protons, often as a broad singlet, and a singlet for the C5-proton of the pyrimidine (B1678525) ring. nih.govvjs.ac.vn The aromatic protons of the phenyl and 4-chlorophenyl rings would appear as complex multiplets in the downfield region. nih.gov The ¹³C NMR spectrum would show distinct signals for each carbon atom, including those in the pyrimidine core and the two different aryl rings. mdpi.com

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to make unambiguous assignments of all proton and carbon signals, especially for the complex aromatic regions. ipb.pt These methods reveal proton-proton couplings and correlations between protons and their directly attached (HSQC) or long-range coupled (HMBC) carbon atoms, providing definitive proof of the connectivity of the molecular framework. ipb.pt

The expected NMR spectral data, based on analogous compounds, are summarized below.

| Technique | Expected Chemical Shifts (δ, ppm) and Observations |

|---|---|

| ¹H NMR | ~6.5-7.0 (s, 2H, NH₂) ~7.3-7.6 (m, Ar-H) ~7.8-8.2 (m, Ar-H) ~7.5 (s, 1H, Pyrimidine C5-H) |

| ¹³C NMR | ~108-111 (Pyrimidine C5) ~127-138 (Aromatic Carbons) ~162-165 (Pyrimidine C2, C4, C6) |

| 2D NMR (COSY, HSQC, HMBC) | - Correlation of coupled protons within the phenyl and chlorophenyl rings.

|

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the exact three-dimensional arrangement of atoms in the solid state. While the specific crystal structure for this compound is not publicly available, analysis of the closely related analog, 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine , provides significant insight into the expected solid-state conformation and intermolecular interactions. nih.gov

In this analog, the molecule adopts a nearly planar conformation, with a very small dihedral angle of 3.99(4)° between the pyrimidine and the 4-chlorophenyl rings. nih.gov The crystal packing is dominated by intermolecular hydrogen bonds involving the 2-amino group and the nitrogen atoms of the pyrimidine ring, forming characteristic R²₂(8) ring motifs that link molecules into ribbons. nih.gov Additionally, π–π stacking interactions are observed between the aromatic rings of adjacent molecules, further stabilizing the crystal lattice. nih.gov It is highly probable that this compound would exhibit similar structural features, including a near-planar geometry and a packing structure governed by N-H···N hydrogen bonds and π–π stacking.

The crystallographic data for the analog 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine is presented below. nih.gov

| Parameter | Value for 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine nih.gov |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 6.8148 (11) |

| b (Å) | 10.6107 (16) |

| c (Å) | 16.509 (3) |

| Volume (ų) | 1193.7 (3) |

| Z | 4 |

| Dihedral Angle (Pyrimidine/Chlorophenyl) | 3.99 (4)° |

| Key Intermolecular Interactions | N—H⋯N hydrogen bonds, π–π stacking |

Chromatographic Methods for Purity and Reaction Monitoring (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of the final compound and for monitoring the progress of its synthesis. nih.gov

In the synthesis of 2-amino-4,6-diarylpyrimidines, HPLC can be used to track the consumption of starting materials (e.g., the corresponding chalcone (B49325) and guanidine) and the formation of the product over time. researchgate.net This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

For the final product, a validated HPLC method is crucial for quality control, providing a quantitative measure of purity. A typical method for this class of compounds would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. sielc.com Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. researchgate.netsielc.com The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.

A representative set of HPLC conditions for the analysis of similar aminopyrimidine compounds is outlined below.

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with buffer like H₂SO₄ or formic acid) sielc.commdpi.com |

| Flow Rate | 1.0 mL/min sielc.com |

| Detection | UV Absorbance (e.g., 254 nm or 290 nm) researchgate.net |

| Injection Volume | 1-10 µL |

Spectrophotometric Analysis of Photophysical Properties

Spectrophotometric methods, including UV-Visible absorption and fluorescence spectroscopy, are used to investigate the photophysical properties of the compound, which are dictated by its electronic structure. These properties are of interest for applications in materials science, such as in optical devices or as fluorescent probes. frontiersin.org

Studies on structurally related 2-amino-4,6-diarylpyrimidines show that these molecules often exhibit interesting fluorescent properties. researchgate.net The photophysical behavior is highly dependent on the nature of the aryl substituents and the polarity of the solvent.

UV-Visible Absorption: The UV-Vis spectrum would be expected to show strong absorption bands corresponding to π→π* transitions within the conjugated aromatic system.

Fluorescence Emission: Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the compound may exhibit fluorescence. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift. The fluorescence quantum yield (Φ) quantifies the efficiency of the emission process.

Research on the analogous compound 4-(4-(dimethylamino)phenyl)-6-phenylpyrimidin-2-amine reveals a strong influence of solvent polarity on its photophysical properties. researchgate.net As solvent polarity increases, the emission wavelength shifts to longer wavelengths (a bathochromic or red shift), indicating a more polar excited state that is stabilized by the solvent. researchgate.net This phenomenon is known as positive solvatochromism. frontiersin.org A similar trend would be anticipated for this compound.

The photophysical data for the related compound 4-(4-(dimethylamino)phenyl)-6-phenylpyrimidin-2-amine are shown below as a reference. researchgate.net

| Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (Δλ, nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| Toluene | 385 | 440 | 55 | 0.81 |

| Dichloromethane | 391 | 482 | 91 | 0.85 |

| Acetonitrile | 386 | 527 | 141 | 0.03 |

| Methanol | 385 | 542 | 157 | 0.01 |

Future Directions and Research Opportunities

Development of Novel Highly Selective Pyrimidine (B1678525) Analogs

A primary future direction lies in the rational design and synthesis of novel analogs of 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine to achieve higher potency and selectivity for specific biological targets. The 4,6-diarylpyrimidin-2-amine framework is a privileged structure that allows for systematic modification at several positions to optimize biological activity. nih.govnih.gov

Research has demonstrated that substitutions on the phenyl rings at the C-4 and C-6 positions can significantly influence the compound's therapeutic properties. For instance, derivatives of this scaffold have been investigated as:

Anticancer Agents: By targeting various protein kinases, these compounds show significant promise. Studies on related 4,6-diarylpyrimidine derivatives have identified potent inhibitors of Aurora Kinase A, ABL1 kinase, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.govrsc.org Future work could involve introducing different substituents on the phenyl rings of the title compound to fine-tune its inhibitory profile against a panel of cancer-related kinases.

Anticonvulsants: Analogs of 4-(4-Chlorophenyl)-6-p-tolyl-pyrimidine have shown anticonvulsant activity, suggesting that the core diarylpyrimidine structure possesses the necessary pharmacophoric features for interacting with targets in the central nervous system. ptfarm.pl

Selective Cyclooxygenase (COX-2) Inhibitors: A series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives demonstrated strong and selective inhibitory effects against COX-2, indicating a potential application in anti-inflammatory therapies. nih.gov

Antiviral Agents: The diarylpyrimidine (DAPY) scaffold is famously represented by second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) like etravirine and rilpivirine, used in HIV treatment. nih.govnih.gov Modifications to the core structure of this compound could lead to new NNRTIs with improved resistance profiles.

The development of these analogs will rely on establishing a clear structure-activity relationship (SAR). For example, research on ABL1 kinase inhibitors showed that combining specific substituted benzaldehydes and acetophenones at the C-4 and C-6 positions could significantly enhance antiproliferative activity against chronic myeloid leukemia cells. rsc.org A systematic exploration of various functional groups—hydrophobic, electron-donating, and electron-withdrawing—on the phenyl rings will be crucial for developing highly selective and potent therapeutic candidates. nih.gov

Table 1: Examples of Biologically Active Diarylpyrimidine Analogs

| Derivative Class | Target/Activity | Key Structural Features | Reference |

| 4,6-Diphenylpyrimidin-2-amines | Aurora Kinase A Inhibition | Polyphenolic substitutions | nih.gov |

| 4-(4-Chlorophenyl)-6-p-tolyl-pyrimidines | Anticonvulsant | p-Tolyl group at C-6 | ptfarm.pl |

| 4,6-Diaryl-2-pyrimidinamines | VEGFR-2 Inhibition / Anti-breast cancer | Varied aryl groups for dual ER antagonism and VEGFR-2 inhibition | nih.gov |

| 4-(4-(Methylsulfonyl)phenyl)-6-phenylpyrimidines | Selective COX-2 Inhibition | Methylsulfonylphenyl group at C-4 | nih.gov |

| 2-Amino-4,6-diarylpyrimidines | ABL1 Tyrosine Kinase Inhibition | 3-methoxybenzaldehyde and acetophenone (B1666503) substitutions | rsc.orgrsc.org |

In-depth Mechanistic Dissection of Biological Effects

While various biological activities have been reported for the broader class of 4,6-diarylpyrimidines, a detailed mechanistic understanding for many of these effects is still emerging. Future research must focus on elucidating the precise molecular mechanisms through which this compound and its novel analogs exert their biological actions.

Key areas of investigation should include:

Target Identification and Validation: For analogs showing potent anticancer activity, identifying the specific protein kinase or cellular pathway they inhibit is paramount. Kinome screening assays can reveal selective targets, as was demonstrated for a derivative that selectively inhibited Aurora kinase A. nih.gov

Cellular Pathway Analysis: Once a target is identified, subsequent studies should explore the downstream effects. For example, an Aurora kinase A inhibitor derived from this scaffold was shown to arrest the cell cycle in the G2/M phase and induce caspase-mediated apoptosis. nih.gov Similar detailed cell-based assays, including cell cycle analysis, apoptosis assays, and western blotting for key pathway proteins, are necessary to map out the mechanism of action.

Binding Mode Characterization: Molecular docking and dynamics simulations can provide insights into how these compounds interact with their targets at an atomic level. rsc.orgrsc.org Such studies can reveal key hydrogen bonds and hydrophobic interactions within the active site of an enzyme, guiding further rational design of more potent inhibitors. For instance, docking studies of 2-amino-4,6-diarylpyrimidines with the ABL1 kinase active site confirmed stable interactions with crucial amino acid residues. rsc.org

A comprehensive mechanistic dissection will not only validate the therapeutic potential of these compounds but also provide a robust rationale for their clinical development.

Application of Advanced Synthetic Methodologies

The synthesis of this compound and its derivatives traditionally involves the cyclization of a chalcone (B49325) intermediate with guanidine (B92328). ptfarm.plnih.gov While effective, future research will benefit from the application of more advanced and efficient synthetic methodologies to accelerate the discovery process and build diverse chemical libraries.

Modern synthetic strategies that can be applied include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. It has been successfully used for the two-step synthesis of 2-amino-4,6-diarylpyrimidines, involving an initial aldol condensation to form the chalcone followed by a ring-closure condensation with guanidine hydrochloride. rsc.org

Multicomponent Reactions (MCRs): Reactions like the Biginelli reaction offer a powerful and atom-economical way to synthesize pyrimidine derivatives in a single pot from simple starting materials. researchgate.net Adapting MCRs could provide rapid access to a wide range of substituted pyrimidines.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura reaction is a powerful tool for creating the C-C bonds necessary for diaryl structures. This method has been used to synthesize 4-aryl and unsymmetrical 4,6-diarylpyrimidines from chloro-pyrimidine precursors, allowing for late-stage diversification of the aryl groups. researchgate.net

Deconstruction–Reconstruction Strategies: Innovative approaches can transform existing pyrimidine cores into other heterocycles. One such strategy involves converting the pyrimidine into an iminoenamine intermediate, which can then be used in de novo heterocycle synthesis to create novel substituted pyrimidine analogs and other related scaffolds. nih.gov

Employing these advanced methods will enable the rapid and efficient generation of large libraries of analogs based on the this compound scaffold for high-throughput screening and SAR studies.

Integration of Artificial Intelligence in Drug Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs based on the this compound scaffold. nih.govmdpi.com These computational tools can significantly accelerate the design-make-test-analyze cycle. mdpi.com

Future applications of AI in this context include:

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from the ground up. A deep conditional transformer neural network, for example, was used to design novel pyrrolo[2,3-d]pyrimidine derivatives as selective kinase inhibitors, demonstrating the power of AI in scaffold hopping and lead generation. nih.gov

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and toxicity of new, unsynthesized analogs. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models have been successfully developed for pyrimidine derivatives to guide the design of more potent compounds. nih.govmdpi.com ML models have also been used to predict the inhibition efficiencies of pyrimidine-based corrosion inhibitors, showcasing the versatility of these approaches. researchgate.netresearchgate.net

Virtual Screening: AI-powered virtual screening can rapidly screen vast virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. mdpi.com This can prioritize which analogs of this compound should be synthesized and tested, saving significant time and resources.

Pharmacokinetic Optimization: AI models can predict ADME (absorption, distribution, metabolism, and excretion) properties, helping to design molecules with better drug-like characteristics early in the discovery process. mdpi.comnih.gov

By leveraging AI, researchers can more efficiently navigate the vast chemical space around the this compound core, accelerating the identification of new drug candidates with improved efficacy and safety profiles. intuitionlabs.ai

Q & A

Q. What are the common synthetic routes for 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via a cyclocondensation reaction between a substituted chalcone (e.g., (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one) and guanidine nitrate in the presence of a base such as lithium hydroxide. Key steps include:

- Reflux conditions : Ethanol as solvent under reflux for 4–6 hours to ensure complete cyclization.

- Base addition : Lithium hydroxide (0.005 mol) in water is added portion-wise to maintain pH and drive the reaction .

- Purification : Column chromatography using silica gel with ethyl acetate/petroleum ether (2:8) as eluent to isolate the product .

Optimization Tips : - Monitor reaction progress via TLC to minimize byproducts.

- Adjust reflux time based on substituent steric effects (e.g., bulkier aryl groups may require extended heating).

Q. How is this compound characterized using spectroscopic methods?

Answer:

- IR Spectroscopy : NH₂ stretching vibrations appear at ~3434 cm⁻¹, while C=N and C-Cl stretches are observed at 1624 cm⁻¹ and 645 cm⁻¹, respectively .

- ¹H NMR : Aromatic protons (δ 7.30–8.03 ppm) and NH₂ protons (δ ~5.29 ppm, singlet). Merged signals for pyrimidine H-5 protons may occur due to aromatic overlap .

- ¹³C NMR : Key signals include pyrimidine C-2 (δ ~163.8 ppm) and C-4 (δ ~164.4 ppm), with aryl carbons in the 126.5–140.0 ppm range .

- X-ray Crystallography : Used to confirm molecular geometry and hydrogen bonding patterns (e.g., intramolecular N–H⋯N interactions) .

Q. What preliminary biological screening methods are used to evaluate this compound?

Answer:

- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Data Interpretation : Compare activity with structurally simpler analogs (e.g., 4-chlorophenyl vs. methylsulfonyl derivatives) to identify substituent effects .

Advanced Research Questions

Q. How can computational chemistry aid in designing derivatives with enhanced biological activity?

Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict feasible synthetic routes and transition states for novel derivatives .

- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity. For example, electron-withdrawing groups (Cl, CF₃) enhance antimicrobial potency .

- Molecular Docking : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize candidates for synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

- Standardized Protocols : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .

- Structural Comparisons : Analyze substituent effects via a table:

| Substituent on Pyrimidine | Biological Activity | Mechanism Hypothesis |

|---|---|---|

| 4-Chlorophenyl | Antimicrobial (Gram+) | Enhanced membrane penetration |

| Methylsulfonyl | Antitumor (MCF-7) | DNA intercalation or topoisomerase inhibition |

| Morpholinophenyl | Low cytotoxicity | Reduced off-target interactions |

Q. How do crystallographic studies inform structural modifications for improved stability?

Answer:

- Hydrogen Bond Analysis : Intramolecular N–H⋯N bonds (e.g., δ(N4–H4) = 2.12 Å) stabilize the pyrimidine core. Introduce substituents that reinforce these interactions .

- Dihedral Angle Adjustments : Modify aryl group orientations (e.g., 12.8° twist in phenyl groups) to optimize π-π stacking with biological targets .

- Polymorph Screening : Identify crystal forms with higher melting points (>200°C) for better thermal stability .

Q. What advanced purification techniques address low yields in multi-step syntheses?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Resolve isomers or byproducts using C18 columns with acetonitrile/water gradients.

- Recrystallization Solvent Optimization : Test binary systems (e.g., DCM/hexane) to improve crystal purity .

- Mass-Directed Fractionation : LC-MS systems isolate trace intermediates for mechanistic studies .

Methodological Notes

- Data Consistency : Cross-validated spectral and crystallographic data from peer-reviewed studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.